molecular formula C49H69NO5PPdS- B2733968 BrettPhosPdG4 CAS No. 1599466-83-7

BrettPhosPdG4

Cat. No.: B2733968
CAS No.: 1599466-83-7
M. Wt: 921.5 g/mol
InChI Key: YGIUDYZKEHOKOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BrettPhosPdG4 is synthesized through a series of chemical reactions involving the methylation of the amino group on the biphenyl backbone. This modification helps to prevent the limitations of using the third-generation precatalysts. The compound is air, moisture, and thermally stable and shows good solubility in common organic solvents .

Industrial Production Methods

In industrial settings, this compound is produced using high-throughput experimentation techniques. These methods ensure efficient formation of the active catalytic species, lower catalyst loadings, shorter reaction times, and accurate control of the ligand to palladium ratio .

Chemical Reactions Analysis

Types of Reactions

BrettPhosPdG4 undergoes various types of cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions

The common reagents used in these reactions include palladium sources, phosphine ligands, and organic solvents. The reactions typically occur under mild conditions, with lower catalyst loadings and shorter reaction times .

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

BrettPhosPdG4 is widely used in scientific research due to its versatility and efficiency in cross-coupling reactions. Some of its applications include:

Mechanism of Action

BrettPhosPdG4 exerts its effects through the formation of an active catalytic species. The palladium center in the compound coordinates with the phosphine ligand, facilitating the cross-coupling reactions. The methylation of the amino group on the biphenyl backbone enhances the stability and efficiency of the catalyst .

Comparison with Similar Compounds

Similar Compounds

  • BrettPhosPdG3
  • tBuBrettPhosPdG3
  • XPhosPdG3
  • RuPhosPdG3
  • XPhosPdG4
  • tBuXPhosPdG3
  • RuPhosPdG4

Uniqueness

BrettPhosPdG4 is unique due to its methylated amino group on the biphenyl backbone, which prevents the limitations of using third-generation precatalysts. This modification enhances the stability, solubility, and efficiency of the catalyst, making it highly useful in various cross-coupling reactions .

Properties

CAS No.

1599466-83-7

Molecular Formula

C49H69NO5PPdS-

Molecular Weight

921.5 g/mol

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C35H53O2P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

YGIUDYZKEHOKOY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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